molecular formula C9H14O3S B13181927 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid

1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B13181927
M. Wt: 202.27 g/mol
InChI Key: LTRDFRLWCWYDOE-UHFFFAOYSA-N
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Description

1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid is a unique spirocyclic compound characterized by its distinct molecular structure, which includes an oxygen and sulfur atom within the spiro ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoro compounds, followed by a series of reactions to form the spirocyclic structure . The key steps often involve metal-catalyzed oxidative cyclization and subsequent functional group transformations .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis likely follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may also incorporate advanced catalytic systems and continuous flow techniques to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the spiro ring .

Scientific Research Applications

1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism by which 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Oxa-4-thiaspiro[4.5]decane-6-carbonitrile
  • 8-oxa-1-thiaspiro[4.5]decane-4-carboxylic acid
  • 1-Oxa-8-azaspiro[4.5]decane Hydrochloride

Comparison: 1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid is unique due to its specific combination of oxygen and sulfur atoms within the spiro ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C9H14O3S

Molecular Weight

202.27 g/mol

IUPAC Name

1-oxa-8-thiaspiro[4.5]decane-4-carboxylic acid

InChI

InChI=1S/C9H14O3S/c10-8(11)7-1-4-12-9(7)2-5-13-6-3-9/h7H,1-6H2,(H,10,11)

InChI Key

LTRDFRLWCWYDOE-UHFFFAOYSA-N

Canonical SMILES

C1COC2(C1C(=O)O)CCSCC2

Origin of Product

United States

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